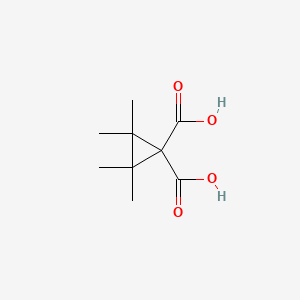
2,2,3,3-Tetramethylcyclopropane-1,1-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetramethylcyclopropane-1,1-dicarboxylic acid is a unique organic compound characterized by its cyclopropane ring structure with four methyl groups and two carboxylic acid groups. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylcyclopropane-1,1-dicarboxylic acid typically involves the reaction of malonic acid derivatives with 1,2-dihalogeno compounds. A common method includes the use of an alcoholate as a condensation agent, which is gradually added to a mixture of the malonic acid compound and the 1,2-dihalogeno compound in an alcohol solution . The reaction is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring structure.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to achieve high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3,3-Tetramethylcyclopropane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetramethylcyclopropane-1,1-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetramethylcyclopropane-1,1-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: A related compound with a single carboxylic acid group.
Valproic Acid: An antiepileptic drug with a similar cyclopropane structure but different functional groups.
Uniqueness: 2,2,3,3-Tetramethylcyclopropane-1,1-dicarboxylic acid is unique due to its dual carboxylic acid groups and highly substituted cyclopropane ring. This combination of features imparts distinct chemical reactivity and stability, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
850939-95-6 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
2,2,3,3-tetramethylcyclopropane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-7(2)8(3,4)9(7,5(10)11)6(12)13/h1-4H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
MZLALSFETAFFCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(C(=O)O)C(=O)O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Phenylpropyl)sulfamoyl]benzoic acid](/img/structure/B14190862.png)
![2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B14190863.png)
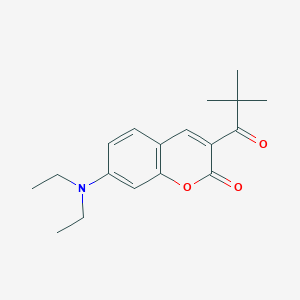
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl-](/img/structure/B14190886.png)
![5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one](/img/structure/B14190892.png)
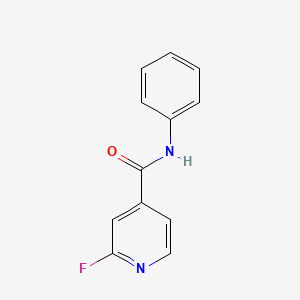
![2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14190900.png)
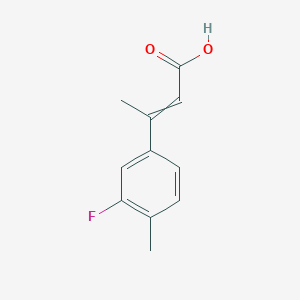
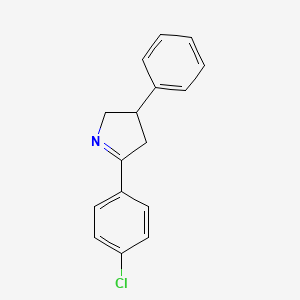
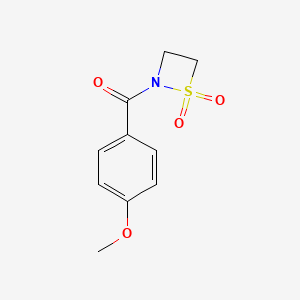
![6-{5-[4-(Trifluoromethyl)phenyl][2,4'-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14190916.png)
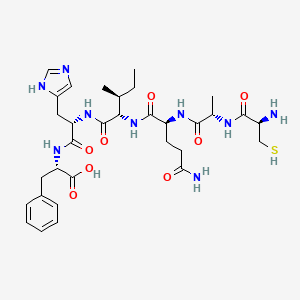
![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)
![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)
